2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 3-hydroxynaphthalene-2-carboxylate
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Overview
Description
2-[4-(4-CHLORO-2-NITROPHENOXY)PHENYL]-2-OXOETHYL 3-HYDROXY-2-NAPHTHOATE is a complex organic compound with a molecular formula of C25H16ClNO7 and a molecular weight of 477.85 g/mol . This compound is characterized by the presence of a chlorinated nitrophenoxy group, a phenyl group, an oxoethyl group, and a hydroxy-naphthoate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-[4-(4-CHLORO-2-NITROPHENOXY)PHENYL]-2-OXOETHYL 3-HYDROXY-2-NAPHTHOATE involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction, where a chlorinated nitrophenol reacts with a phenyl oxoethyl ester under specific conditions . The reaction conditions typically include the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) or xylene . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-[4-(4-CHLORO-2-NITROPHENOXY)PHENYL]-2-OXOETHYL 3-HYDROXY-2-NAPHTHOATE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4).
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(4-CHLORO-2-NITROPHENOXY)PHENYL]-2-OXOETHYL 3-HYDROXY-2-NAPHTHOATE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The presence of the nitro and chlorinated phenoxy groups enhances its ability to interact with various biological molecules, leading to its observed effects.
Comparison with Similar Compounds
Similar compounds include:
4-Chloro-2-nitrophenol: This compound shares the chlorinated nitrophenol moiety and is used in similar applications.
3-((2-(4-Chloro-5-ethoxy-2-nitrophenoxy)acetamido)methyl)phenyl-dimethylcarbamate: This compound is designed for multi-target therapy in Alzheimer’s disease and shares structural similarities with 2-[4-(4-CHLORO-2-NITROPHENOXY)PHENYL]-2-OXOETHYL 3-HYDROXY-2-NAPHTHOATE.
The uniqueness of 2-[4-(4-CHLORO-2-NITROPHENOXY)PHENYL]-2-OXOETHYL 3-HYDROXY-2-NAPHTHOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C25H16ClNO7 |
---|---|
Molecular Weight |
477.8 g/mol |
IUPAC Name |
[2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl] 3-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C25H16ClNO7/c26-18-7-10-24(21(13-18)27(31)32)34-19-8-5-15(6-9-19)23(29)14-33-25(30)20-11-16-3-1-2-4-17(16)12-22(20)28/h1-13,28H,14H2 |
InChI Key |
KPHHZGAHMSLHRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)OCC(=O)C3=CC=C(C=C3)OC4=C(C=C(C=C4)Cl)[N+](=O)[O-])O |
Origin of Product |
United States |
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